6-Chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine
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Overview
Description
6-Chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of chlorine and iodine atoms at the 6th and 8th positions, respectively, and a methyl group at the 2nd position. It is a valuable scaffold in organic synthesis and pharmaceutical chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine can be achieved through various synthetic routes. One common method involves the reaction of imidazo[1,2-b]pyridazine with halogenating agents such as chlorine and iodine in the presence of suitable catalysts. The reaction conditions typically include controlled temperatures and the use of solvents like dichloromethane or acetonitrile to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl groups to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further utilized in pharmaceutical and material science applications.
Scientific Research Applications
6-Chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 6-Chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of halogen atoms enhances its binding affinity and specificity towards these targets, resulting in desired biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
- 6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine
Uniqueness
6-Chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine is unique due to the specific positioning of chlorine and iodine atoms, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these halogens at specific positions enhances its potential as a versatile scaffold in various applications .
Properties
CAS No. |
1298031-96-5 |
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Molecular Formula |
C7H5ClIN3 |
Molecular Weight |
293.49 g/mol |
IUPAC Name |
6-chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H5ClIN3/c1-4-3-12-7(10-4)5(9)2-6(8)11-12/h2-3H,1H3 |
InChI Key |
XWHWIMNUWKQRMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C(=CC(=N2)Cl)I |
Origin of Product |
United States |
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